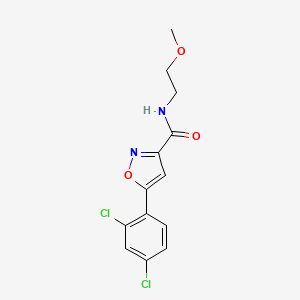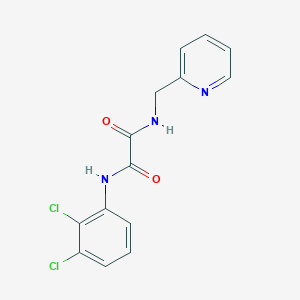
ethyl 1-(N-benzoyl-beta-alanyl)-3-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-(N-benzoyl-beta-alanyl)-3-piperidinecarboxylate, also known as EBPC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. EBPC is a piperidine derivative and has been shown to exhibit potential therapeutic effects in various disease models.
Applications De Recherche Scientifique
GPIIb/IIIa Integrin Antagonists
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound related to ethyl 1-(N-benzoyl-beta-alanyl)-3-piperidinecarboxylate, was identified as a potent and orally active fibrinogen receptor antagonist. This compound, characterized by a trisubstituted beta-amino acid residue, demonstrated significant human platelet aggregation inhibitory activity and oral availability in guinea pigs, highlighting its therapeutic potential for antithrombotic treatment in acute phases (Hayashi et al., 1998).
Reaction of N-alpha-acetoxycinnamoyl)-N-hydroxy Derivatives
A study explored the reaction of N-benzyloxy-DL-alanine ethyl ester with α-acetoxycinnamoyl chloride, leading to the formation of various derivatives, including imidazolidinone and its transformations into pyrrolidinedione and oxazolidinone. This research provides insights into the synthesis and potential applications of this compound analogs (Chigira et al., 1969).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to this compound, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These studies revealed that certain modifications to the benzamide moiety significantly increase anti-AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Crystal Structures of Analogues
The crystal structures of two analogues of this compound, studied as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), were determined, highlighting different crystal packings despite being analogues. This study contributes to the understanding of the structural properties of such compounds, which can inform their pharmacological applications (Mambourg et al., 2021).
Propriétés
IUPAC Name |
ethyl 1-(3-benzamidopropanoyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-24-18(23)15-9-6-12-20(13-15)16(21)10-11-19-17(22)14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQFUMRHKVECAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)CCNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)
![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)
![3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4578775.png)
![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)
![1-(4-methoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4578792.png)

![N-(2-furylmethyl)-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-2,2-dimethylpropanamide](/img/structure/B4578813.png)

![2-methyl-N-phenyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4578830.png)
![N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578831.png)
